4-Hydroxybenzooxazole-2(3H)-thione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(11)10-5/h1-3,9H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDCJUYCWFLPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=S)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20224029 | |
| Record name | 2-Benzoxazolethiol, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73713-92-5 | |
| Record name | 4-Hydroxy-2(3H)-benzoxazolethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073713925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-benzoxazolethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Benzoxazolethiol, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2,3-dihydro-1,3-benzoxazole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 4-HYDROXY-2(3H)-BENZOXAZOLETHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MBI8Y7D07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Hydroxybenzooxazole 2 3h Thione and Analogues
Classical and Contemporary Synthetic Routes to Benzoxazole-2(3H)-thiones
The construction of the benzoxazole-2(3H)-thione skeleton primarily relies on the cyclization of an o-aminophenol precursor with a suitable one-carbon synthon that also provides the sulfur atom for the thione group.
The formation of the benzoxazole (B165842) ring is typically achieved through the condensation of an o-aminophenol with a carbonyl-containing compound or its equivalent. nih.govbeilstein-journals.org Traditional methods often involve harsh conditions, such as high temperatures or strong acids. beilstein-journals.org A variety of substrates can be used to react with 2-aminophenol (B121084), including aldehydes, ketones, carboxylic acids and their derivatives, and orthoesters, to form the oxazole (B20620) ring under different catalytic conditions. nih.govresearchgate.net Modern approaches have introduced milder and more efficient protocols, utilizing catalysts such as copper complexes, palladium nanocatalysts, and ionic liquids to facilitate the cyclization. nih.govresearchgate.net For instance, methods involving the cyclization of 2-aminophenols with tertiary amides activated by triflic anhydride (B1165640) have been developed, showcasing the versatility of contemporary synthetic strategies. mdpi.comnih.govresearchgate.net
The introduction of the thione group at the C2 position is a defining step in the synthesis of benzoxazole-2(3H)-thiones. This transformation can be accomplished using several key reagents:
Carbon Disulfide (CS₂): A classical and widely used method involves the reaction of an o-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521). nih.gov This one-pot reaction efficiently forms the heterocyclic ring and incorporates the thione functionality.
Thiourea (B124793): The direct cyclocondensation of a 2-aminophenol with thiourea, often under thermal conditions, provides a straightforward route to the benzoxazole-2(3H)-thione scaffold. nih.govnih.gov
Thiocyanic Acid (HSCN): The condensation of α-hydroxycarbonyl substrates with thiocyanic acid has been explored for the preparation of oxazole-2(3H)-thiones. researchgate.net
Elemental Sulfur: A one-pot synthesis has been reported that utilizes elemental sulfur in a reaction with 2-aminophenol and sodium chlorodifluoroacetate to yield 3-difluoromethyl benzoxazole-2-thiones, demonstrating a modern approach to thionation and functionalization. nih.gov
These reagents provide a versatile toolkit for chemists to construct the desired thione-containing heterocyclic system.
The synthesis of the specific target compound, 4-Hydroxybenzooxazole-2(3H)-thione, requires a regioselective approach to ensure the correct placement of the hydroxyl group. This is achieved by selecting an appropriately substituted starting material. The key precursor for this synthesis is 2-amino-1,3-benzenediol (also known as 2-aminoresorcinol). nih.gov
By using 2-aminoresorcinol (B1266104) as the starting o-aminophenol, the positions of the amino and hydroxyl groups are pre-defined. The cyclization reaction with a thionating agent, such as carbon disulfide, proceeds by involving the amino group and one of the adjacent hydroxyl groups. This strategy locks the second hydroxyl group into the C4 position of the resulting benzoxazole ring system, thus achieving complete regioselectivity. This precursor-directed approach is the most effective strategy for the unambiguous synthesis of this compound.
Derivatization Strategies for Structural Diversification
The benzoxazole-2(3H)-thione scaffold possesses two primary sites for functionalization: the nitrogen atom at position 3 and the exocyclic sulfur atom. The molecule exists in a tautomeric equilibrium between the thione form (benzo[d]oxazole-2(3H)-thione) and the thiol form (benzo[d]oxazole-2-thiol), which allows for reactivity at either the nitrogen or sulfur atom. nih.govnih.gov
Modification at the nitrogen atom provides access to a wide array of derivatives.
N-Alkylation and N-Acylation: The nitrogen atom can be alkylated or acylated using appropriate electrophiles. nih.govresearchgate.net The regioselectivity of these reactions (N- vs. S-functionalization) can often be controlled by the reaction conditions. For instance, thermodynamic control may favor the N-substituted product. researchgate.net Acylation can also occur at the nitrogen, and a patent describes novel acyl benzoxazolinones. google.com
Mannich Reactions: The Mannich reaction is a powerful tool for introducing aminomethyl groups onto the nitrogen atom of the benzoxazole ring. This three-component condensation involves the benzoxazole-2(3H)-thione, formaldehyde, and a primary or secondary amine. nih.gov Numerous Mannich bases have been synthesized from benzoxazolone and benzoxazole-2(3H)-thione derivatives, demonstrating the robustness of this method for creating structural diversity. nih.govnih.govresearchgate.net
The thiol tautomer provides a nucleophilic sulfur atom that can be readily functionalized.
S-Alkylation: Alkylation at the sulfur atom leads to the formation of 2-(alkylthio)benzoxazoles. These reactions are often carried out by treating the parent thione with an alkyl halide in the presence of a base. researchgate.net Selective S-alkylation can be achieved under mild conditions using O-alkylisoureas as the alkylating agents. tandfonline.com Furthermore, S-alkylation can be a key step in multi-step synthetic sequences, such as the Smiles rearrangement, to ultimately form other substituted benzoxazoles. acs.org
S-Acylation: Acylation can be directed to the sulfur atom, particularly under conditions that favor kinetic control. For example, the reaction of benzoxazole-2(3H)-thione with methyl chloroacetate (B1199739) in the absence of a base has been shown to selectively yield the S-acylated product. nih.gov This selectivity provides a distinct pathway for derivatization compared to N-acylation.
Substituent Modifications on the Benzo Ring System
The modification of the benzo ring of benzooxazole-2(3H)-thiones is a key strategy for synthesizing a diverse range of analogs with varied properties. These modifications often involve introducing different functional groups at various positions on the benzene (B151609) ring, which can significantly influence the molecule's chemical reactivity and biological activity.
For instance, researchers have synthesized a series of ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide (B166681) derivatives. These compounds feature substituents with different lipophilic and electronic characteristics on the N-phenyl ring. nih.gov Among the synthesized derivatives, those with 2-methyl and 4-nitro groups on the N-phenyl ring have shown notable activity. nih.gov
The synthesis of these modified compounds allows for a systematic investigation of structure-activity relationships, providing valuable data for the design of new derivatives with enhanced properties. The table below summarizes some of the key substituent modifications on the benzo ring system.
Table 1: Examples of Substituent Modifications on the Benzo Ring System
| Substituent | Position on N-phenyl ring | Reference |
| 2-Methyl | 2 | nih.gov |
| 4-Nitro | 4 | nih.gov |
Mechanistic Insights into this compound Synthesis and Transformations
The synthesis of the benzo[d]oxazole-2(3H)-thione core often involves the cyclocondensation of a 2-aminophenol derivative with a thiocarbonyl source. One common method is the reaction of 2-aminophenol with potassium hydroxide in liquid carbon disulfide, though this can involve long reaction times and difficult workups. nih.gov A more efficient, solventless approach involves the direct fusion of 2-aminophenol with thiourea at high temperatures. nih.gov
The resulting benzo[d]oxazole-2-thiol exists in tautomeric equilibrium with its thione form, benzo[d]oxazole-2(3H)-thione. nih.gov This tautomerism is a crucial aspect of its reactivity. For example, when reacting with methyl 2-chloroacetate, the reaction can proceed via two pathways, leading to either an S-substituted or an N-substituted product. nih.gov In the absence of a base, the reaction in dry methanol (B129727) under reflux conditions selectively yields the S-substituted ester, methyl 2-(benzo[d]oxazol-2-ylthio)acetate. nih.gov
Quantum chemical calculations and Natural Bond Orbital (NBO) analysis have provided deeper insights into the electronic structure and stability of these molecules. These studies reveal strong electronic delocalization through resonance interactions within the 2-mercaptobenzoxazole (B50546) group. nih.gov Specifically, a significant resonance interaction energy is observed between the sulfur atom and the oxazole group (lpπ(S1)→ π∗(C7 = N1)), amounting to 29.09 kcal/mol for the most stable conformer. nih.gov This delocalization extends to substituents, such as a methoxycarbonyl group, further influencing the molecule's properties. nih.gov
Catalytic Approaches and Sustainable Synthesis Principles
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemistry. For the synthesis of benzo[d]oxazole-2(3H)-thiones and their analogs, this has translated into the exploration of catalytic and solvent-free approaches.
One notable example is the solventless synthesis of benzo[d]oxazole-2-thiol achieved through the direct cyclocondensation of 2-aminophenol and thiourea. nih.gov This method avoids the use of potentially hazardous solvents and can lead to higher yields and purity of the product. nih.gov Similarly, the subsequent acylation reaction with methyl chloroacetate can be performed in the absence of a base or catalyst, further simplifying the process and reducing waste. nih.gov
The use of ethylene (B1197577) glycol and sonication has also been explored as a means to promote the reaction of hydroxy anilines with carbon disulfide, offering an alternative green chemistry approach. researchgate.net These methods align with the principles of sustainable synthesis by minimizing solvent use, reducing reaction times, and often improving reaction efficiency.
While the direct application of catalysis in the synthesis of this compound itself is not extensively detailed in the provided context, the principles of catalysis are being applied to the synthesis of related heterocyclic compounds. For instance, the synthesis of various 1,3,4-oxadiazole, 1,3,4-thiadiazole (B1197879), and 1,2,4-triazole (B32235) derivatives often employs catalytic systems or reaction conditions that enhance efficiency and selectivity. nih.gov These advancements in related fields can potentially be adapted for the synthesis of benzooxazole-2(3H)-thione derivatives.
Spectroscopic Characterization and Structural Elucidation of 4 Hydroxybenzooxazole 2 3h Thione
Advanced Spectroscopic Techniques for Structural Confirmation
The precise structure of 4-Hydroxybenzooxazole-2(3H)-thione is confirmed through a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. While comprehensive, peer-reviewed ¹H and ¹³C NMR data for this compound are not extensively detailed in the public domain, the expected spectra can be inferred from the known structure.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the hydroxyl (-OH) proton, and the amine (-NH) proton of the thione tautomer. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions. The signals for the -OH and -NH protons are typically broad and their chemical shifts can be sensitive to the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. Key resonances would include those for the carbon atoms of the benzene ring, the carbon atom of the C=S group (thione), and the carbon atoms bonded to the hydroxyl and nitrogen groups. The chemical shift of the thione carbon is a particularly important diagnostic peak.
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. These include a broad band for the O-H stretching vibration of the hydroxyl group, an N-H stretching band, C-H stretching bands for the aromatic ring, and a prominent C=S stretching vibration, confirming the thione form. Bending vibrations for these groups would appear in the fingerprint region of the spectrum. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₅NO₂S), HRMS would provide a highly precise mass measurement of the molecular ion, confirming its chemical formula. Analysis of the fragmentation pattern in the mass spectrum can also offer valuable structural information.
X-ray Crystallography and Solid-State Structural Analysis
To date, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. Such a study would be invaluable, providing precise bond lengths, bond angles, and information about the planarity of the molecule. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing in the solid state. X-ray crystallography remains the gold standard for unambiguous structural determination.
Investigation of Tautomerism in Benzooxazole-Thione Systems
Heterocyclic compounds containing both amine and thione functionalities, such as this compound, can potentially exist in two tautomeric forms: the thione form (lactam) and the thiol form (lactim).
Thione form: 4-Hydroxy-3H-benzooxazole-2-thione
Thiol form: 4-Hydroxybenzooxazol-2-ylthiol
The equilibrium between these two forms is a critical aspect of their chemistry. Theoretical studies and experimental data from related benzoxazole-2-thione systems suggest that the thione form is generally the more stable and predominant tautomer in both the solid state and in solution. nih.gov The presence of a strong C=S absorption in the IR spectrum and the chemical shifts in NMR spectra are key indicators of the dominant tautomeric form. The stability of the thione form is often attributed to the greater strength of the C=O and N-H bonds compared to the C=N and S-H bonds of the thiol form.
Computational and Theoretical Chemistry Studies of 4 Hydroxybenzooxazole 2 3h Thione
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are fundamental in elucidating the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) approaches allow for the precise calculation of geometric parameters, vibrational modes, and electronic structure, offering deep insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to simulate its vibrational spectra. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can calculate key structural parameters and vibrational frequencies.
For the parent molecule, benzo[d]oxazole-2(3H)-thione, DFT calculations have been used to determine its stable conformation. The thione tautomer (3b) is generally found to be more stable than the thiol form (3a). nih.gov The optimized geometry reveals a planar benzoxazole (B165842) ring system. nih.gov Calculations for related heterocyclic compounds show excellent agreement between computed bond lengths and angles and those determined experimentally via X-ray crystallography. mdpi.com
Vibrational frequency calculations are used to predict the infrared and Raman spectra of the molecule. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. These theoretical spectra are crucial for interpreting experimental spectroscopic data. For example, in related benzimidazole (B57391) derivatives, DFT calculations have been used to assign specific vibrational bands, with uniform scaling factors applied to improve the correlation with experimental results. nih.gov
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |
|---|---|---|
| Bond Length | C=S | ~1.69 Å |
| Bond Length | C-N | ~1.38 Å |
| Bond Length | C-O | ~1.37 Å |
| Bond Angle | O-C-N | ~108° |
| Bond Angle | N-C=S | ~125° |
Note: The values are typical and based on calculations for the benzoxazole-2-thione core and related structures. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.
For the benzoxazole-2-thione scaffold, the HOMO is typically distributed over the entire molecule, with significant contributions from the sulfur atom and the benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. The LUMO is also delocalized across the ring system. researchgate.net The HOMO-LUMO energy gap can be precisely calculated using DFT, providing insights into charge transfer possibilities within the molecule. scielo.br Introducing different substituent groups, such as the hydroxyl group in 4-Hydroxybenzooxazole-2(3H)-thione, can tune the energy levels of these frontier orbitals and modulate the molecule's electronic properties and reactivity. rsc.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.52 |
| Energy Gap (ΔE) | 4.98 |
Note: Values are representative for the parent compound, calculated using DFT methods.
Molecular Modeling and Dynamics Simulations for Conformational Landscape
While the core benzoxazole ring is rigid, substituents can introduce conformational flexibility. Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. acs.org By simulating the motions of atoms and bonds, MD can explore the different conformations a molecule can adopt, their relative energies, and the barriers to interconversion.
For a molecule like this compound, MD simulations could be used to investigate the rotation of the hydroxyl group and its potential for forming intramolecular hydrogen bonds. Such simulations, often performed in a solvent like water to mimic physiological conditions, provide a detailed picture of the molecule's conformational landscape and its stability. researchgate.net Studies on other benzoxazole derivatives have used MD simulations to validate the stability of ligand-protein complexes obtained from docking studies, confirming that the binding conformation is maintained over time. researchgate.net
In Silico Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
Benzoxazole derivatives have been extensively studied as inhibitors of various enzymes. Docking studies have been performed on analogs of this compound against targets such as DNA gyrase, VEGFR-2, and COX-2. nih.govnih.govresearchgate.net These studies identify the key amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-stacking. The docking score, a measure of binding affinity, helps to rank potential inhibitors. For example, docking studies of novel benzoxazole derivatives against the DNA gyrase enzyme have helped to explain their antibacterial activity. nih.gov Similarly, simulations have identified key interactions of benzoxazole compounds with the VEGFR-2 kinase, a target in cancer therapy. researchgate.net
| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| VEGFR-2 Kinase | 4ASD | -9.5 | Cys919, Asp1046 | Hydrogen Bond |
| Val848, Leu1035 | Hydrophobic | |||
| DNA Gyrase B | 5L3J | -8.8 | Asp73, Asn46 | Hydrogen Bond |
| Ile78, Pro79 | Hydrophobic |
Note: Data is representative of docking studies performed on various bioactive benzoxazole derivatives. researchgate.netnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemijournal.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties (steric, electrostatic, hydrophobic fields) of molecules with their activity.
Several QSAR studies have been successfully conducted on series of benzoxazole derivatives to guide the design of more potent compounds. nih.govtandfonline.com These models are validated statistically using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. researchgate.net The resulting 3D contour maps from CoMFA/CoMSIA analysis highlight regions where modifications to the molecular structure would likely increase or decrease activity. For instance, a QSAR model for benzoxazole benzenesulfonamides identified key steric and electrostatic features crucial for their antidiabetic activity. researchgate.net Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, is often used in conjunction with QSAR for virtual screening of new potential lead compounds. chemijournal.comresearchgate.net
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.646 | Indicates good internal model predictivity. |
| r² (Non-cross-validated r²) | 0.983 | Indicates a strong correlation for the training set. |
| r²pred (External validation) | 0.663 | Indicates good predictivity for an external test set. |
| PLS Components | 5 | Optimal number of components for the model. |
Note: Data adapted from a QSAR study on anti-inflammatory benzoxazole derivatives. tandfonline.com
Computational Mechanistic Elucidation of Reactions
Computational chemistry is an invaluable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. DFT calculations can be used to map the entire potential energy surface of a reaction, identifying transition states, intermediates, and activation energies.
For benzoxazoles, computational studies have been employed to elucidate the mechanisms of their synthesis. For example, the cyclization of 2-aminophenol (B121084) derivatives to form the benzoxazole ring has been modeled to understand the reaction pathway and selectivity. marmara.edu.tr One plausible mechanism for the formation of 2-substituted benzoxazoles involves the base-promoted oxidative iodination and subsequent cyclization to form the C-O bond. nih.gov Theoretical studies can compare different proposed pathways, such as 5-endo-trig versus 6-exo-trig cyclizations, and determine the most energetically favorable route, often finding excellent agreement with experimental outcomes. marmara.edu.tr Such studies are crucial for optimizing reaction conditions and designing new synthetic strategies.
Biological and Pharmacological Profiling of 4 Hydroxybenzooxazole 2 3h Thione Derivatives
Anticancer and Antiproliferative Potentials
Derivatives of the benzooxazole-2(3H)-thione and related benzoxazole (B165842) scaffolds have demonstrated notable anticancer and antiproliferative activities across a range of human cancer cell lines. These compounds exert their effects through various mechanisms, including the modulation of key enzymes involved in cancer metabolism, induction of cell cycle arrest and apoptosis, and interaction with crucial molecular targets.
Modulatory Effects on Pyruvate (B1213749) Kinase M2 (PKM2) Activity
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway that is often overexpressed in cancer cells, playing a crucial role in metabolic reprogramming and tumor proliferation. elsevierpure.com The modulation of PKM2 activity, either through activation or inhibition, has emerged as a promising strategy in cancer therapy. While direct evidence of 4-hydroxybenzooxazole-2(3H)-thione derivatives modulating PKM2 is not extensively documented, related heterocyclic structures have shown the potential to interact with this enzyme. For instance, various small molecules have been identified as PKM2 modulators, suggesting that the benzoxazole scaffold could be a viable starting point for designing novel PKM2-targeting agents. researchgate.netmdpi.com The search for selective PKM2 activators or inhibitors within the benzoxazole class remains an active area of research. elsevierpure.com
Cell Cycle Arrest and Apoptosis Induction Mechanisms
A significant mechanism through which benzooxazole derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells. For example, certain novel benzoxazole derivatives have been shown to arrest the cell cycle in the Pre-G1 and G1 phases in HepG2 cells. nih.gov This arrest is often accompanied by the induction of apoptosis, as evidenced by an increase in the levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, some derivatives have been observed to elevate the levels of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov Similarly, 2-thioxoimidazolidine derivatives have been reported to halt liver cancer cells at the G0/G1 phase and trigger apoptosis. nih.gov
Efficacy Against Diverse Human Cancer Cell Lines (e.g., H1299, HCT116, HeLa, PC3, MCF7, U87)
The anticancer potential of benzooxazole and benzothiazole (B30560) derivatives has been evaluated against a wide array of human cancer cell lines. While specific data for this compound is scarce, related compounds have shown significant cytotoxicity. For instance, benzoxazole-based amides and sulfonamides have demonstrated notable antiproliferative activity against colorectal cancer cell lines such as HT-29 and HCT116. nih.gov Some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have displayed potent cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. nih.gov Additionally, various benzothiazole derivatives have been found to be active against breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer cell lines. nih.gov The table below summarizes the cytotoxic activity of some representative benzoxazole and related derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole derivative | HepG2 | 10.50 | nih.gov |
| Benzoxazole derivative | MCF-7 | 15.21 | nih.gov |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 | 0.08 | nih.gov |
| 2-thioxoimidazolidin-4-one derivative | HCT-116 | 0.76 (µg/ml) | nih.gov |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide | PC3 | <0.075 | nih.gov |
| Benzothiazole-1,2,3-triazole hybrid | T47-D | 13 | researchgate.net |
| Benzothiazole-1,2,3-triazole hybrid | HCT-116 | - | researchgate.netrsc.org |
| N-substituted 1,3-benzoxazol-2(3H)-one derivative | HeLa | - | nih.gov |
Note: The table presents data for various derivatives of the benzoxazole and related scaffolds, as specific data for this compound is not available.
Molecular Targets and Signaling Pathways (e.g., DNA, enzymes, receptors)
The anticancer activity of benzooxazole derivatives is attributed to their interaction with various molecular targets and signaling pathways crucial for cancer cell survival and proliferation. One of the key targets for some benzoxazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. nih.gov Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen. Molecular docking studies have shown that these derivatives can bind to the active site of VEGFR-2, similar to known inhibitors like sorafenib. nih.gov Another important molecular target is DNA itself. Certain compounds are designed to intercalate into the DNA double helix, leading to DNA damage and subsequent cell death. Additionally, enzymes like thymidylate synthase and bacterial hyaluronan lyase have been identified as potential targets for benzoxazole-2-thione derivatives. researchgate.net
Antimicrobial and Antifungal Spectrum
In addition to their anticancer properties, derivatives of benzooxazole-2(3H)-thione and related heterocyclic systems exhibit a broad spectrum of antimicrobial and antifungal activities.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of benzoxazole and related structures have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, various N-substituted 1,3-benzoxazol-2(3H)-one derivatives have been tested for their antimicrobial activity. nih.gov Thiazole (B1198619) derivatives have also demonstrated notable antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The mechanism of antibacterial action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. Recent studies on benzothiazole derivatives have highlighted their potential to inhibit uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme crucial for bacterial cell wall synthesis. nih.gov The table below presents the antibacterial activity of some representative heterocyclic compounds.
| Compound Class | Bacterial Strain | Activity | Reference |
| 1,2,4-Triazole (B32235) derivative | Pseudomonas aeruginosa | Effective | researchgate.net |
| 1,2,4-Triazole derivative | Bacillus cereus | Effective | researchgate.net |
| Thiazole derivative | Staphylococcus aureus | Prominent | biointerfaceresearch.com |
| Thiazole derivative | Escherichia coli | Prominent | biointerfaceresearch.com |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | MIC: 1024 µg/ml | nih.gov |
| Benzothiazole derivative | Salmonella typhimurium | MIC: 25–50 μg/ml | nih.gov |
| Benzothiazole derivative | Klebsiella pneumoniae | MIC: 25–50 μg/ml | nih.gov |
| Benzothiazole derivative | Escherichia coli | MIC: 78.125 µg/ml | nih.gov |
Antifungal Activities
Despite the broad antimicrobial interest in benzoxazole derivatives, a comprehensive literature search did not yield specific studies evaluating the antifungal activities of this compound derivatives. While research on related heterocyclic compounds such as 1,2,4-triazole and thiazole derivatives has demonstrated notable antifungal properties against various fungal strains, including Candida albicans and Aspergillus species, direct evidence for the antifungal efficacy of this compound derivatives remains to be established through dedicated screening programs. frontiersin.orgnih.govnih.govrsc.orgrsc.org
Anti-inflammatory and Analgesic Properties
The investigation into the anti-inflammatory and analgesic potential of closely related 4-hydroxy-2-benzoxazolone derivatives has yielded significant findings. These studies provide valuable insights that may inform future research on the thione analogue.
Research has demonstrated that derivatives of 4-hydroxy-2-benzoxazolone exhibit notable anti-inflammatory and analgesic effects. researchgate.netcolab.wstandfonline.comnih.gov In preclinical models, the anti-inflammatory activity of these compounds is often assessed using the carrageenan-induced rat paw edema test, a standard method for evaluating acute inflammation. researchgate.netcolab.ws The analgesic properties are frequently determined using the hot-plate test, which measures the response to thermal pain stimuli. researchgate.netcolab.ws
One study synthesized a series of Schiff base derivatives of 4-hydroxy-2-benzoxazolone (HBOA) and evaluated their pharmacological activities. researchgate.net The results indicated that several of these derivatives possess both anti-inflammatory and analgesic properties.
Table 1: Analgesic Activity of 4-Hydroxy-2-benzoxazolone Derivatives
| Compound | Latency Period (s) at 30 min | Latency Period (s) at 60 min | Latency Period (s) at 90 min |
|---|---|---|---|
| TC-5 | 15.3 ± 1.5 | 18.7 ± 1.8 | 16.4 ± 1.6 |
| TC-6 | 14.8 ± 1.3 | 17.5 ± 1.7 | 15.9 ± 1.5 |
| TC-7 | 16.1 ± 1.6 | 19.2 ± 1.9 | 17.3 ± 1.7 |
| TC-8 | 17.2 ± 1.8 | 20.5 ± 2.1 | 18.6 ± 1.9 |
| TC-9 | 15.9 ± 1.4 | 18.9 ± 1.8 | 17.1 ± 1.6 |
| TC-10 | 16.5 ± 1.7 | 19.8 ± 2.0 | 17.9 ± 1.8 |
| Aspirin (Control) | 21.3 ± 2.2 | 24.5 ± 2.5 | 22.1 ± 2.3 |
Data adapted from a study on 4-hydroxy-2-benzoxazolone derivatives. The values represent the mean latency period ± standard deviation. researchgate.net
Table 2: Anti-inflammatory Activity of 4-Hydroxy-2-benzoxazolone Derivatives
| Compound | Inhibition of Paw Edema (%) at 1h | Inhibition of Paw Edema (%) at 3h | Inhibition of Paw Edema (%) at 5h |
|---|---|---|---|
| TC-5 | 25.4 | 30.1 | 28.5 |
| TC-6 | 23.8 | 28.7 | 27.1 |
| TC-7 | 28.1 | 33.5 | 31.8 |
| TC-8 | 30.2 | 36.4 | 34.5 |
| TC-9 | 27.5 | 32.8 | 31.1 |
| TC-10 | 29.3 | 35.1 | 33.2 |
| Indomethacin (Control) | 45.2 | 52.8 | 50.3 |
Data represents the percentage of inhibition of carrageenan-induced paw edema in rats. researchgate.net
Another study on 2(3H)-benzoxazolone derivatives further supports the anti-inflammatory and analgesic potential of this scaffold. nih.govtandfonline.com Specifically, certain substitutions on the benzoxazolone ring were found to enhance these activities. For instance, a compound bearing a 6-(2,5-difluorobenzoyl) and a 3-(4-bromobenzoylmethyl) substituent was identified as having the most promising analgesic activity. nih.govtandfonline.com Furthermore, reduced derivatives in this series showed considerable anti-inflammatory effects. nih.govtandfonline.com
Exploration of Other Biological Activities
Antiviral and Anti-HIV Modalities
A thorough review of existing scientific literature did not reveal any studies specifically investigating the antiviral or anti-HIV activities of this compound derivatives. While research on other benzoxazole and benzimidazole (B57391) derivatives has shown some promise in anti-HIV screening, this activity has not been directly attributed to or tested in the 4-hydroxy-2(3H)-thione variant. researchgate.netresearchgate.netnih.govkuleuven.beunica.it
Antitubercular Efficacy
There is currently a lack of specific research on the antitubercular properties of this compound derivatives. Studies on other heterocyclic compounds, such as quinoxaline (B1680401) and thiourea (B124793) derivatives, have demonstrated in vitro activity against Mycobacterium tuberculosis, but similar investigations into the specific compound of interest are yet to be published. nih.govnih.gov
Antidiabetic Applications
No dedicated studies on the antidiabetic applications of this compound derivatives were identified in the course of this review. However, the broader class of benzoxazole and benzothiazole derivatives has been explored for antihyperglycemic activity. pharmacophorejournal.comannalsofrscb.ro For example, some benzoxazole derivatives have been synthesized and evaluated for their ability to lower blood glucose in alloxan-induced diabetic models. pharmacophorejournal.com Additionally, certain 2-benzoxazolinone (B145934) derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov These findings suggest that the benzoxazole scaffold may have potential in the development of antidiabetic agents, warranting future investigation into the 4-hydroxy-2(3H)-thione variant.
Neuroprotective Effects
Specific studies on the neuroprotective effects of this compound derivatives are not currently available in the scientific literature. However, research into related compounds provides some context for potential future investigations. For instance, derivatives of 1,4-benzoxazine have been shown to be protective in tissue culture models of neurodegeneration. nih.gov Furthermore, studies on phenolic acids such as 4-hydroxybenzoic acid, which shares some structural similarity, have explored their neuroprotective capacities against oxidative stress. nih.gov The potential for this class of compounds to mitigate neuronal cell death pathways associated with neurodegenerative disorders remains an open area for research. mdpi.com
Inhibition of Specific Enzymes
Derivatives of this compound and related heterocyclic structures have been the subject of extensive research to evaluate their potential as inhibitors of various enzymes implicated in disease pathogenesis. The core structure is amenable to chemical modifications, leading to the generation of libraries of compounds with diverse inhibitory profiles against key enzymatic targets. This section details the research findings on the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), Cdc2-like kinases (CLK1/CLK4), Haspin, Thymidine Phosphorylase, and Carbonic Anhydrase.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. researchgate.net Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. researchgate.net A novel series of benzoxazole derivatives were designed, synthesized, and evaluated as potential VEGFR-2 inhibitors. mdpi.com These compounds were engineered to mimic the structural features of known VEGFR-2 inhibitors like sorafenib, incorporating a hydrophobic head, a linker, a hydrogen-bonding moiety, and a hydrophobic tail. mdpi.com
Several of these benzoxazole derivatives demonstrated significant inhibitory activity against VEGFR-2. Notably, compound 12l emerged as the most potent, with an IC50 value of 97.38 nM. mdpi.com This compound also showed considerable antiproliferative activity against HepG2 and MCF-7 cancer cell lines. mdpi.com Docking studies revealed that the benzoxazole core of 12l forms a crucial hydrogen bond with the hinge region amino acid Cys919, similar to the binding mode of sorafenib. mdpi.com The correlation between the compounds' cytotoxicity and their VEGFR-2 inhibition suggests that this enzymatic inhibition is a key mechanism of their anticancer action. mdpi.com
Other related heterocyclic scaffolds have also yielded potent VEGFR-2 inhibitors. For instance, certain 1,3,4-thiadiazole-based derivatives showed IC50 values as low as 0.008 µM. nih.gov Similarly, some quinazolin-4(3H)-one derivatives, which share structural similarities with the extended scaffold of some benzoxazole inhibitors, displayed potent multi-target inhibition against VEGFR-2, Tie-2, and EphB4, with IC50 values in the nanomolar range. nih.gov
Table 1: VEGFR-2 Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound | IC50 (nM) against VEGFR-2 | Reference |
|---|---|---|
| 12d | - | mdpi.com |
| 12f | - | mdpi.com |
| 12i | - | mdpi.com |
| 12l | 97.38 | mdpi.com |
| 13a | - | mdpi.com |
Note: Specific IC50 values for all compounds were not provided in the source material.
The Dual-specificity tyrosine-(Y)-phosphorylation Regulated Kinase-1A (DYRK1A) is implicated in neurodegenerative conditions like Alzheimer's disease and in neuroinflammation. uni-saarland.de The Cdc2-like kinase (Clk) family, including CLK1 and CLK4, are key regulators of pre-mRNA splicing, a process often misregulated in cancer. Current time information in גולן, IL.nih.gov
Research into inhibitors for these kinases has identified several heterocyclic compounds. While direct studies on this compound derivatives are limited, related structures have shown activity. For example, substituted 6-arylquinazolin-4-amines have been identified as selective inhibitors of CLK1, CLK4, and DYRK1A. Current time information in גולן, IL. Benzothiazole and benzothiophene (B83047) derivatives have also been reported as potent inhibitors of these kinases. Current time information in גולן, IL.nih.gov One study identified a benzothiophene derivative, 3n , as a potent and cell-permeable dual inhibitor of DYRK1A and DYRK1B. The natural polyphenol, Epigallocatechin gallate (EGCG), is a known inhibitor of DYRK1A, and structure-activity relationship studies have led to the identification of more potent derivatives like the fluoro-catechin 1f (IC50 = 35 nM). uni-saarland.de The common phenolic elements in these molecules suggest a potential avenue for designing benzooxazole-based inhibitors.
Haspin is a protein kinase that plays a crucial role in cell division by phosphorylating histone H3. Current time information in גולן, IL. Inhibition of Haspin can lead to mitotic catastrophe and cell death in cancer cells, making it an attractive therapeutic target. While specific research on this compound derivatives as Haspin inhibitors is not prominent, studies on other heterocyclic scaffolds provide insights. For instance, a 3H-pyrazolo[4,3-f]quinoline derivative, HSD972, which contains a phenol (B47542) group, was identified as an excellent haspin inhibitor with an IC50 of 14 nM. Current time information in גולן, IL. Furthermore, N1-benzoylated 5-(4-pyridinyl)indazole-based compounds have been developed as selective haspin inhibitors, with compound 19 showing an IC50 of 0.155 μM.
Thymidine phosphorylase (TP) is an enzyme that is over-expressed in many tumors and plays a key role in angiogenesis and cancer cell proliferation. A series of 1,3,4-oxadiazole-2-thione derivatives, which are structurally related to the title compound, were synthesized and evaluated for TP inhibitory activity. Most of these compounds showed moderate inhibition, with IC50 values ranging from 38.24 to 258.43 μM. The most active compound in this series, bearing a 4-hydroxyphenyl group, had an IC50 of 38.24 ± 1.28 μM, which was comparable to the reference compound 7-deazaxanthine (IC50 = 38.68 ± 4.42 μM).
In another study, a series of 4-hydroxybenzohydrazides also demonstrated TP inhibitory potential, with IC50 values ranging from 6.8 to 229.5 μM. Molecular docking studies of these inhibitors suggested they bind to an allosteric site on the TP enzyme.
Table 2: Thymidine Phosphorylase Inhibitory Activity of 1,3,4-Oxadiazole-2-thione Derivatives
| Compound | Substituent at C-5 | IC50 (μM) | Reference |
|---|---|---|---|
| 6 | 4-hydroxyphenyl | 38.24 ± 1.28 |
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. The over-expression of certain isoforms, particularly CA IX, is associated with hypoxic tumors and is a target for cancer therapy. Research has shown that derivatives of 1,2,4-triazole-3-thione, a scaffold related to this compound, possess inhibitory activity against carbonic anhydrase II.
Furthermore, a series of new benzimidazole-hydrazone derivatives were designed and synthesized to investigate their effects on the tumor-associated isoform CA IX. Compounds 3d and 3j from this series, which both contain a thiophene (B33073) ring, were found to be the most active inhibitors of CA IX and also demonstrated significant anticancer properties. Docking studies confirmed strong interactions between these compounds and the active site of the CA IX enzyme.
Structure Activity Relationship Sar Analysis of 4 Hydroxybenzooxazole 2 3h Thione Derivatives
Elucidation of Key Structural Features for Biological Activity
The biological activity of 4-Hydroxybenzooxazole-2(3H)-thione derivatives is intricately linked to their molecular architecture. The following subsections dissect the critical structural components that govern their interactions with biological targets.
Role of the C4 Hydroxyl Group in Biological Interactions
While direct studies on the C4 hydroxyl group of this compound are limited, the significance of hydroxyl groups in similar heterocyclic structures is well-documented. For instance, in a series of 4-hydroxy-thiazolidine-2-thione derivatives, the hydroxyl group was found to be a key feature for their activity as pyruvate (B1213749) kinase M2 (PKM2) activators. nih.gov The presence of a hydroxyl group can facilitate hydrogen bonding interactions with amino acid residues in the active site of a target protein, thereby anchoring the molecule and contributing to its binding affinity. In the context of benzodiazepine (B76468) derivatives, the introduction of a phenolic hydroxyl group has been associated with enhanced antioxidant activity. scielo.br It is therefore plausible that the C4 hydroxyl group of this compound plays a crucial role in defining its pharmacological profile, potentially acting as a hydrogen bond donor or acceptor.
Impact of Modifications at the Thione Moiety (e.g., Thione-Thiol Tautomerism, S-Derivatization)
The thione moiety is a critical pharmacophore that can undergo thione-thiol tautomerism, a process that can significantly influence the compound's biological activity. lp.edu.uajocpr.com The thione form is often in equilibrium with the thiol form, and the position of this equilibrium can be influenced by the solvent and the electronic properties of the substituents. lp.edu.uanih.gov In the gas phase, theoretical calculations on 1,2,4-triazole-3-thione derivatives have shown that the thione form is generally the more stable tautomer. nih.gov
The ability to exist in either the thione or thiol form allows these compounds to interact differently with biological targets. For example, in the presence of metallo-β-lactamases, the tautomeric equilibrium of 4-amino-1,2,4-triazole-3-thione is thought to shift towards the thiol form, which can then be deprotonated to a thiolate that coordinates with the zinc ions in the enzyme's active site. nih.gov
Furthermore, S-derivatization of the thiol tautomer offers a versatile strategy for modifying the compound's properties. Alkylation, acylation, or glycosylation at the sulfur atom can alter the molecule's lipophilicity, steric profile, and ability to interact with specific targets. For instance, S-alkylation of benzo[d]thiazole-2-thiol derivatives has been explored to develop quorum sensing inhibitors. rsc.org
Influence of Substituents on the Benzo Ring System
Substitution on the benzo ring provides a powerful means to modulate the pharmacokinetic and pharmacodynamic properties of this compound derivatives. The nature and position of the substituents can affect the molecule's electronic distribution, lipophilicity, and steric interactions with the target protein.
In studies on benzo[d]oxazol-2(3H)-one derivatives, which are structurally related to the title compound, the introduction of various substituents on the benzo ring was shown to have a significant impact on their c-Met kinase inhibitory activity. nih.gov For example, the addition of a 4-ethoxy-7-substituted-quinoline moiety led to compounds with potent anticancer activity. nih.gov Similarly, in a series of 1,3,4-thiadiazol-2(3H)-ones bearing a benzothiazole (B30560) substructure, substituents on the benzothiazole ring were found to be crucial for their inhibitory activity against human protoporphyrinogen (B1215707) oxidase. nih.gov These findings suggest that strategic substitution on the benzo ring of this compound could be a valuable approach for optimizing its biological activity.
Rational Drug Design and Lead Optimization Strategies Based on SAR Data
The insights gained from SAR studies are fundamental to the rational design and lead optimization of novel drug candidates. For this compound derivatives, several strategies can be envisioned based on the available data for related compounds.
Molecular hybridization, which involves combining the structural features of two or more pharmacophores, is a promising approach. For example, a molecular hybrid strategy was successfully employed to design potent c-Met kinase inhibitors by combining a 4-ethoxy-7-substituted-quinoline core with a benzo[d]oxazol-2(3H)-one scaffold. nih.gov A similar strategy could be applied to this compound, incorporating fragments known to interact with a specific target of interest.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can also guide the design of new derivatives. nih.gov These methods can help to predict the binding modes of the compounds and to identify the key structural features that contribute to their activity. For instance, docking studies of 1,2,4-triazole-3-thione derivatives have provided valuable insights into their interactions with metallo-β-lactamases, guiding the design of more potent inhibitors. mdpi.com
Furthermore, the synthesis of focused libraries of derivatives with systematic variations in the substituents on the benzo ring and at the thione moiety can help to refine the SAR and to identify compounds with improved potency and selectivity. nih.gov
Stereochemical Determinants of Pharmacological Potency and Selectivity
Currently, there is a lack of specific information in the public domain regarding the stereochemical determinants of the pharmacological potency and selectivity of this compound derivatives. The core structure of this compound itself is achiral. However, the introduction of chiral centers, for example, through the addition of chiral substituents on the benzo ring or at the nitrogen atom, could lead to stereoisomers with different biological activities.
It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. Therefore, if chiral derivatives of this compound were to be synthesized, it would be crucial to separate and evaluate the individual enantiomers to fully understand their stereochemical SAR.
Advanced Research Directions and Potential Applications of 4 Hydroxybenzooxazole 2 3h Thione
Design and Synthesis of Next-Generation Analogues with Tailored Bioactivities
There is no specific information in the reviewed literature regarding the design and synthesis of next-generation analogues of 4-Hydroxybenzooxazole-2(3H)-thione. In principle, the core structure of this compound offers several points for modification to create analogues with potentially enhanced or tailored bioactivities. These include:
Modification of the hydroxyl group: Alkylation or acylation of the hydroxyl group could modulate the compound's lipophilicity and pharmacokinetic properties.
Substitution on the benzene (B151609) ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) onto the aromatic ring could influence electronic properties and binding interactions with biological targets.
Modification of the thione group: Conversion of the thione to a thiol or other sulfur-containing functionalities could alter its metal-chelating properties and reactivity.
Without experimental data, the impact of these potential modifications on the bioactivity of this compound remains speculative.
Discovery of Novel Therapeutic Targets and Modalities
The scientific literature lacks any studies that have identified or investigated novel therapeutic targets for this compound. Discovering such targets would typically involve high-throughput screening against various cell lines and protein targets, followed by mechanism-of-action studies. As no such research has been published, the therapeutic targets of this compound, if any, are unknown.
Synergistic Combinations and Advanced Delivery Systems
There is no published research on the use of this compound in synergistic combinations with other therapeutic agents or its formulation in advanced delivery systems. Such studies are crucial for enhancing therapeutic efficacy and overcoming potential limitations of a compound, but they have not yet been undertaken for this specific molecule.
Integration of Multi-Omics Data in Chemical Biology Research
No multi-omics studies (e.g., genomics, proteomics, metabolomics) involving this compound have been reported in the scientific literature. The application of these technologies is essential for a systems-level understanding of a compound's biological effects and for the identification of biomarkers, but this level of investigation has not been reached for this compound.
Potential in Materials Science and Optoelectronics
While some heterocyclic compounds have found applications in materials science and optoelectronics, for instance, as organic light-emitting diode (OLED) components or as corrosion inhibitors, there is no available research to suggest that this compound has been investigated for these purposes. Its potential in these fields remains an open area for future exploration.
Q & A
Q. What are the common synthetic routes for 4-Hydroxybenzooxazole-2(3H)-thione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted aminophenol derivatives with carbon disulfide (CS₂) or thiourea under acidic/basic conditions. For example:
- Route 1 : Reacting 4-aminophenol with CS₂ in ethanol under reflux, followed by oxidative cyclization using iodine or H₂O₂ .
- Route 2 : Condensation of 4-hydroxybenzaldehyde derivatives with thiourea in acidic media (e.g., HCl) to form the thione ring .
Optimization Strategies : - Vary solvents (polar aprotic vs. protic) to control reaction kinetics.
- Use catalysts like triethylamine to enhance cyclization efficiency.
- Purify via column chromatography or recrystallization to achieve >95% purity .
Q. How can the molecular structure of this compound be accurately characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Diffraction (XRD) : Employ SHELX software for crystallographic refinement to resolve bond lengths and angles, particularly the thione (C=S) and hydroxyl (O–H) groups .
- Spectroscopy :
- FT-IR : Identify characteristic peaks for S–H (2500–2600 cm⁻¹) and C=O (1650–1750 cm⁻¹) .
- NMR : Use NMR to distinguish between keto-thione tautomers (C=S at ~200 ppm) and thiol forms .
Advanced Research Questions
Q. What computational approaches are recommended for modeling the electronic structure and tautomeric behavior of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate tautomeric equilibria. Include solvent effects via the Polarizable Continuum Model (PCM) to assess stability of thione vs. thiol forms .
- Molecular Dynamics (MD) : Simulate solvent-assisted tautomerism (e.g., in DMSO) to study hydrogen-bonding interactions .
Key Insight : The thione tautomer is typically more stable in non-polar solvents, while polar solvents favor thiolate forms .
Q. How can researchers resolve contradictions in experimental data regarding the reactivity or biological activity of this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare synthetic batches using HPLC-MS to rule out impurities affecting reactivity .
- Computational Validation : Use DFT to predict electrophilic substitution sites (e.g., para to the hydroxyl group) and reconcile with experimental halogenation results .
- Biological Assays : Perform dose-response studies with controls (e.g., structure-activity relationships for antimicrobial activity) to clarify conflicting bioactivity reports .
Q. What strategies are effective for determining the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) and validate with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k_d) for protein-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
